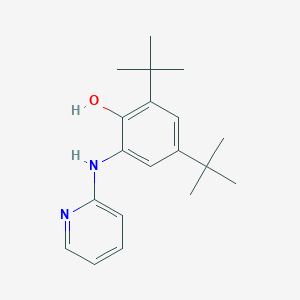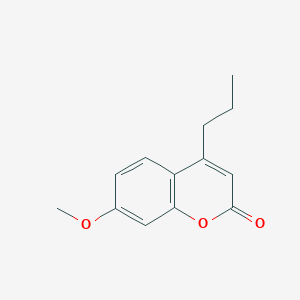![molecular formula C23H18ClFN2O5 B5592625 4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)
4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of a broader category of chemicals known for their potential in various fields, including medicinal chemistry and material science. Their synthesis often involves complex reactions aiming to introduce specific functional groups that impart desired properties, such as biological activity or specific physical-chemical characteristics.
Synthesis Analysis
The synthesis of heterocyclic compounds derived from hydrazide-hydrazone constitutes a significant area of research due to their potential applications. For example, Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds starting from a specific acetohydrazide and evaluated their biological activities, including lipase and α-glucosidase inhibition (Bekircan, Ülker, & Menteşe, 2015). These processes often involve multi-step reactions, including cyclization, aminomethylation, and the use of specific catalysts to achieve the desired product.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and properties of a compound. Kumarasinghe et al. (2009) provided insight into the regiospecific synthesis of a compound, highlighting the role of X-ray crystallography in determining unambiguous structural details (Kumarasinghe, Hruby, & Nichol, 2009). Such detailed structural analysis is essential for the development of compounds with specific chemical and physical properties.
Chemical Reactions and Properties
The chemical reactivity of compounds is influenced by their functional groups and molecular structure. Studies on related compounds, such as the synthesis and reactivity of pyrazole derivatives, highlight the importance of nucleophilic substitution reactions, the formation of intermediate compounds, and the role of specific substituents in determining the reaction pathways and the properties of the final product (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, such as solvatochromism and crystallochromism, are key for applications in material science. Ueki et al. (2017) discussed the optical properties of tetrabenzo[a,c,g,i]fluorene derivatives, emphasizing the effect of substituents on fluorescence properties (Ueki et al., 2017). Such analyses are critical for designing compounds for specific optical applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability, and interaction with biological targets, are crucial for developing new pharmaceuticals or materials. The synthesis and evaluation of compounds for antimicrobial activities, as conducted by Prasanna Kumar et al. (2013), demonstrate the importance of chemical properties in the potential therapeutic use of these compounds (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Heterocyclic compounds, such as those derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, have been synthesized and evaluated for their biological activities. These include lipase and α-glucosidase inhibition, showcasing potential for therapeutic applications in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity : A series of 1,3,4-oxadiazole derivatives, incorporating chloro and methoxy phenyl moieties, demonstrated significant antibacterial and antifungal activities. Such findings highlight the potential of structurally related compounds in addressing microbial resistance (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).
Photoresponsive Behavior : Studies on fluorinated liquid crystals, including phenylene-4-methoxy benzoate derivatives, provide insights into the design of materials with enhanced UV stability and conductivity. This research can inform the development of compounds with similar functional groups for advanced material applications (Praveen & Ojha, 2012).
Potential Applications Beyond Biological Activities
Molecular Docking and Drug Design : The synthesis and evaluation of various compounds, including those with 4-methoxyphenyl and chlorophenyl groups, for their inhibitory activities against enzymes relevant to type 2 diabetes and inflammation, underscore the potential of using molecular docking studies to design more effective therapeutic agents. Such research could guide the application of the specified chemical compound in drug development (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).
Optical and Electronic Materials : The study of Y-shaped fluorophores with crown ether moieties and an imidazole core, demonstrating significant solvatochromism and crystallochromism, suggests potential applications in developing optical and electronic materials. These properties could be relevant for designing compounds with specific optical characteristics for use in sensors or display technologies (Doğru, Ozturk Urut, & Bayramin, 2015).
Safety and Hazards
As per the available resources, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .
Eigenschaften
IUPAC Name |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O5/c1-30-21-11-15(9-10-20(21)32-23(29)16-5-4-6-17(25)12-16)13-26-27-22(28)14-31-19-8-3-2-7-18(19)24/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZODBSNELZTET-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)

![(4aS*,7aR*)-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5592612.png)
![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)
